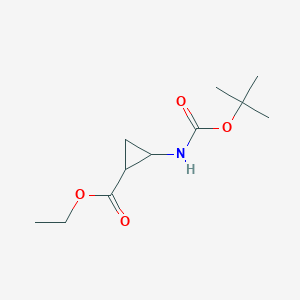

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Overview

Description

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound with diverse applications, ranging from drug synthesis to material science. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is represented by the Inchi Code: 1S/C11H19NO4/c1-5-15-9 (13)7-6-8 (7)12-10 (14)16-11 (2,3)4/h7-8H,5-6H2,1-4H3, (H,12,14) .Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . This stability is crucial for its role in peptide synthesis.Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is 229.28 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Resolution of Amino Acids

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate plays a crucial role in the synthesis of amino acids. A study by Jiménez et al. (2001) demonstrated its use in the preparation of enantiomerically pure 1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids through HPLC resolution of a racemic precursor.

Enantioselective Synthesis

In another instance, Magata et al. (2017) utilized Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate for the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its importance in the preparation of complex organic molecules.

Development of Nanoparticle Systems

The compound has also been used in the development of novel nanoparticle systems for drug delivery. Yildirim et al. (2016) Yildirim et al. (2016) designed a pH- and redox-responsive nanoparticle system using a copolymer that includes Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, enhancing the spatial delivery of hydrophobic drugs.

Oligomerization in Polymer Chemistry

The compound finds application in polymer chemistry as well. Pang et al. (2003) Pang et al. (2003) demonstrated the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst.

Chiral-Phase Capillary Gas Chromatography

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has been used in analytical techniques such as chiral-phase capillary gas chromatography, as shown in a study by Abe et al. (1996) for the rapid analysis of amino acid enantiomers.

Synthesis of Marine Alkaloid Analogues

In pharmaceutical research, Carbone et al. (2013) used Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate for the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, derivatives of marine alkaloids.

Application in Polymer Degradation Studies

The compound is also significant in the study of polymer degradation. Jing et al. (2019) Jing et al. (2019) investigated the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety, which includes Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a complex organic compound with potential applications in scientific research . .

Mode of Action

It’s important to note that the mode of action of a compound is typically determined by its chemical structure and the nature of its interactions with its targets .

Biochemical Pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Action Environment

Environmental factors can significantly impact the action of a compound .

properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856226 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | |

CAS RN |

613261-19-1 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613261-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

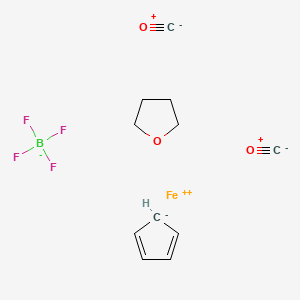

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)

![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)